molecular formula C4H11NO2 B2796738 3-Aminobutane-1,2-diol CAS No. 86187-77-1

3-Aminobutane-1,2-diol

Cat. No. B2796738
CAS RN: 86187-77-1
M. Wt: 105.137
InChI Key: LDCXMWOWMBOMSM-UHFFFAOYSA-N
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Description

3-Aminobutane-1,2-diol is a chemical compound with the molecular formula C4H11NO2 . It is a derivative of glycerol, where one of the hydroxyl groups has been replaced by an amino group . It is used as a hydrogen bond donor (HBD) in the design of deep eutectic solvents .


Synthesis Analysis

The synthesis of 3-Aminobutane-1,2-diol can be achieved through a chemoenzymatic catalysis process . A benzaldehyde lyase is engineered to couple 3-hydroxypropanal and formaldehyde. A carbonyl reductase and a transaminase are then identified to catalyze the reduction or transamination of 1,4-dihydroxybutan-2-one . This process represents a significant advancement in the valorization of C1 compounds in a cheap and environment-friendly way .


Molecular Structure Analysis

The molecular structure of 3-Aminobutane-1,2-diol consists of a butane chain with an amino group attached to the third carbon and hydroxyl groups attached to the first and second carbons . The molecule is chiral, meaning it has a non-superimposable mirror image .

Scientific Research Applications

Deep Eutectic Solvent (DES) Design

3-Aminobutane-1,2-diol serves as a hydrogen bond donor (HBD) in the design of a new deep eutectic solvent (DES) . In this novel mixture, choline chloride acts as the hydrogen bond acceptor (HBA). DESs are eco-friendly alternatives to volatile organic solvents, and this specific DES demonstrates synthetic usefulness .

Organolithium Chemistry

The chirality of 3-Aminobutane-1,2-diol, with its basic primary amino group, is currently under investigation. It plays a crucial role in organolithium chemistry. Notably, this compound facilitates room-temperature n-butyllithium addition under air to carbonyl compounds and benzyl chloride. In some cases, it enables the synthesis of tertiary alcohols with high conversion rates and isolated yields, making it a green alternative to traditional methods .

Atom-Economic Synthesis

3-Aminobutane-1,2-diol contributes to atom-economic synthesis. For instance, it can be used in the creation of a new benzaldehyde lyase, which enables the efficient synthesis of chiral compounds .

Chemo-Enzymatic Synthesis

In chemo-enzymatic synthesis, 3-Aminobutane-1,2-diol plays a role as a C1 source. It helps overcome limitations in the supply of 1,2,4-butanetriol and 2-aminobutane-1,4-diol. These compounds are valuable but challenging to synthesize under harsh conditions. Leveraging 3-Aminobutane-1,2-diol offers a more sustainable approach .

Green Chemistry

As part of the broader trend toward green chemistry, 3-Aminobutane-1,2-diol contributes to the development of environmentally friendly alternatives to traditional volatile organic compounds (VOCs). Its use aligns with the principles of sustainability and safety for laboratory operators .

Safety And Hazards

3-Aminobutane-1,2-diol is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

The chirality of 3-Aminobutane-1,2-diol, bearing an interesting basic primary amino group, is an intriguing feature currently under investigation for further exploitation . Its use in the design of new deep eutectic solvents suggests potential applications in various fields, including drug delivery, electrochemistry, material design, extractions, and organic reactions .

properties

IUPAC Name

3-aminobutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXMWOWMBOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobutane-1,2-diol

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